4-(4-Iodophenoxy)tetrahydropyran

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

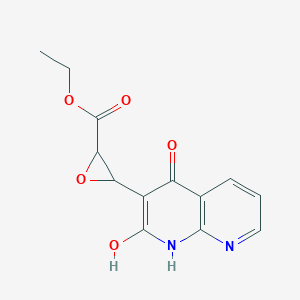

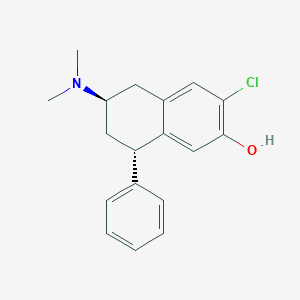

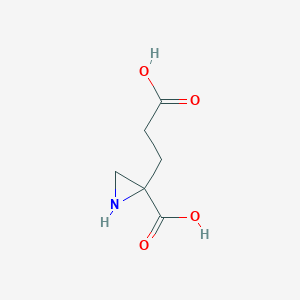

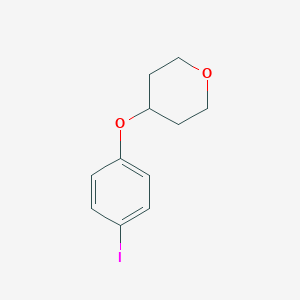

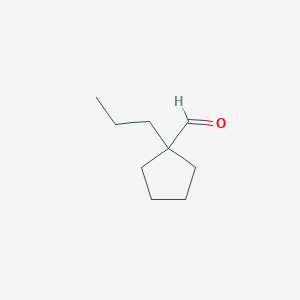

4-(4-Iodophenoxy)tetrahydropyran is a laboratory chemical . It has a molecular formula of C11H13IO2 . It is used in various chemical reactions and is not recommended for food, drug, pesticide or biocidal product use .

Synthesis Analysis

Tetrahydropyrans are structural motifs that are abundantly present in a range of biologically important marine natural products . Significant efforts have been made to develop efficient and versatile methods for the synthesis of tetrahydropyran derivatives . The synthesis of these compounds often involves strategies such as hetero-Diels-Alder cycloadditions, oxa-Michael reactions, palladium-catalyzed alkoxycarbonylations, oxymercurations, radical cyclizations, and ring-closing metathesis .Molecular Structure Analysis

The molecular structure of 4-(4-Iodophenoxy)tetrahydropyran includes an oxane (tetrahydropyran) ring, which is a six-member saturated aliphatic heterocycle with one oxygen atom and five carbon atoms .Physical And Chemical Properties Analysis

4-(4-Iodophenoxy)tetrahydropyran is a solid substance with a brown appearance . It has a melting point range of 88.5 - 89.5 °C .Aplicaciones Científicas De Investigación

Application 1: Stereoselective Synthesis of Polysubstituted Tetrahydropyrans

- Methods of Application : The atom economy acid-catalyzed cyclization of allylsilyl alcohols provided polysubstituted tetrahydropyrans in good yields and excellent diastereoselectivities .

- Results or Outcomes : The synthesis of polysubstituted tetrahydropyrans with a quaternary stereocenter at C2 has been achieved .

Application 2: Synthesis of Neopeltolide

- Summary of the Application : Neopeltolide, a potent antiproliferative marine natural product, has been an attractive target compound for synthetic chemists because of its complex structure comprised of a 14-membered macrolactone embedded with a tetrahydropyran ring .

- Methods of Application : After removal of the silyl group, intramolecular oxa-Michael reaction was best performed by using Pd(CH3CN)4BF4 catalyst in CH2Cl2 at room temperature, affording the 2,6-cis-substituted tetrahydropyran-4-one 218 in 60% yield with 4:1 diastereoselectivity .

- Results or Outcomes : The synthesis of neopeltolide, a marine macrolide natural product, has been achieved .

Application 3: Synthesis of Marine Natural Products

- Summary of the Application : Tetrahydropyrans are structural motifs that are abundantly present in a range of biologically important marine natural products. Significant efforts have been paid to the development of efficient and versatile methods for the synthesis of tetrahydropyran derivatives .

- Methods of Application : The atom economy acid-catalyzed cyclization of allylsilyl alcohols provided polysubstituted tetrahydropyrans in good yields and excellent diastereoselectivities .

- Results or Outcomes : The synthesis of polysubstituted tetrahydropyrans with a quaternary stereocenter at C2 has been achieved .

Application 4: Biomass-Derived Solvent Production

- Summary of the Application : Tetrahydropyran (THP) is a five-carbon heterocyclic ether that is non-carcinogenic, non-peroxide forming, biodegradable, and economically competitive with tetrahydrofuran (THF) as a solvent .

- Methods of Application : THP has been synthesized from renewable biomass at >99.8% selectivity and 98% yield via hydrogenation of furfural-derived 3,4-dihydropyran (DHP) over Ni/SiO2 in a continuous flow reactor at 150-200°C .

- Results or Outcomes : As a performance advantage, THP is shown to be resistant to ring opening polymerization under strongly acidic conditions that THF is not, revealing it to be a superior solvent . The minimum selling price of THP is competitive with the market price of THF ($900-1400/ton) at a DHP feedstock cost of $1,000/ton .

Application 5: Plastic Dissolution

- Summary of the Application : Tetrahydropyran (THP) can serve as an alternative solvent to tetrahydrofuran (THF), 2-methyltetrahydrofuran (MeTHF), and cyclopentyl methyl ether (CPME) for plastic dissolution, especially low-density polyethylene (LDPE), polypropylene (PP), polystyrene (PS) and polyvinyl chloride (PVC) .

- Methods of Application : THP has been synthesized from renewable biomass at >99.8% selectivity and 98% yield via hydrogenation of furfural-derived 3,4-dihydropyran (DHP) over Ni/SiO2 in a continuous flow reactor at 150-200°C .

- Results or Outcomes : As a performance advantage, THP is shown to be resistant to ring opening polymerization under strongly acidic conditions that THF is not, revealing it to be a superior solvent . The minimum selling price of THP is competitive with the market price of THF ($900-1400/ton) at a DHP feedstock cost of $1,000/ton .

Application 6: Synthesis of Neopeltolide

- Summary of the Application : Neopeltolide, a potent antiproliferative marine natural product, has been an attractive target compound for synthetic chemists because of its complex structure comprised of a 14-membered macrolactone embedded with a tetrahydropyran ring .

- Methods of Application : After removal of the silyl group, intramolecular oxa-Michael reaction was best performed by using Pd(CH3CN)4BF4 catalyst in CH2Cl2 at room temperature, affording the 2,6-cis-substituted tetrahydropyran-4-one 218 in 60% yield with 4:1 diastereoselectivity .

- Results or Outcomes : The synthesis of neopeltolide, a marine macrolide natural product, has been achieved .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Direcciones Futuras

Propiedades

IUPAC Name |

4-(4-iodophenoxy)oxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO2/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUFKWFIWPZFBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640239 |

Source

|

| Record name | 4-(4-Iodophenoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Iodophenoxy)oxane | |

CAS RN |

144808-72-0 |

Source

|

| Record name | 4-(4-Iodophenoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B115782.png)

![8-Methylimidazo[1,5-a]pyridine](/img/structure/B115793.png)